Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate
Description
Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine backbone substituted with a 2,2,2-trifluoroethyl moiety. This compound is commonly utilized in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect amine functionalities during multi-step reactions. The trifluoroethyl substituent introduces steric and electronic effects, influencing reactivity, solubility, and conformational stability .
The Boc-protected amine is stable under basic and nucleophilic conditions but can be selectively deprotected under acidic conditions (e.g., HCl in dioxane), making it versatile for sequential synthetic strategies . The trifluoroethyl group enhances lipophilicity and metabolic stability, traits often desirable in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-13-6-9(10,11)12/h13H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQRGTCZJUFLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162537 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190890-14-2 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190890-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL N-(2-[(2,2,2-TRIFLUOROETHYL)AMINO]ETHYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with tert-butylchloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carbamate group.
Reduction: Reduction reactions can target the trifluoroethyl group, leading to the formation of various derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate has garnered interest for its potential biological activities:
- Inhibition Studies : The trifluoroethyl group significantly enhances the inhibitory effects on various enzymes and receptors. For instance, compounds similar to this have shown increased potency in inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs.
- CFTR Modulators : Research indicates that compounds with structural similarities can act as effective modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride ion transport. This is particularly relevant for developing treatments for cystic fibrosis.
Synthetic Organic Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:
- Synthesis Pathways : Typically synthesized through the reaction of tert-butyl chloroformate with 2,2,2-trifluoroethylamine in the presence of a base like triethylamine. This versatility makes it valuable in organic synthesis.
Case Study 1: CFTR Modulation
Research has demonstrated that compounds similar to this compound can stabilize CFTR protein structure and enhance chloride ion transport. This finding has implications for developing new therapies for cystic fibrosis.
Case Study 2: Potentiation of Drug Effects
Studies indicate that introducing a trifluoromethyl group can significantly enhance the pharmacokinetic profiles of existing drugs. This modification could lead to improved therapeutic outcomes by increasing drug potency and stability .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations :
- Azido vs. Trifluoroethyl : The azido derivative () prioritizes reactivity for bioconjugation, whereas the trifluoroethyl group in the target compound enhances steric shielding and metabolic resistance.
- Aromatic vs.
Protecting Group Strategies
Key Observations :
- The Boc group (tert-butyl carbamate) offers a balance of stability and mild deprotection, preferred in pharmaceutical syntheses. Benzyl-based alternatives () are less favored due to harsher deprotection requirements.
Physicochemical Properties
- Rotational Barriers : The hydroxybutyl analogue () exhibits a rotational barrier (ΔG‡ = 73 kJ/mol) due to E/Z isomerization, whereas the target compound’s trifluoroethyl group likely imposes lower barriers due to reduced steric hindrance.
- Solubility : Trifluoroethyl and aromatic substituents () increase lipophilicity compared to hydroxy- or azido-containing derivatives.
Biological Activity
Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate, also known by its CAS number 1231755-15-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H15F3N2O3
- Molecular Weight : 256.22 g/mol
- Structure :
- The compound features a tert-butyl group attached to a carbamate functional group, with a trifluoroethyl amino moiety.
The biological activity of this compound is largely attributed to the presence of the trifluoroethyl group. The trifluoromethyl (-CF3) group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of pharmacologically active compounds. This modification can lead to increased potency in various biological assays.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with biological targets. Notably:
- Inhibition Studies : The inclusion of the trifluoroethyl group has been shown to enhance the inhibitory effects on certain enzymes and receptors.
- Potentiation of Drug Effects : Compounds similar to this compound have been documented to potentiate the effects of existing drugs by modifying their pharmacokinetic profiles.
1. Structure-Activity Relationship (SAR)
A study evaluating various trifluoromethyl-containing compounds highlighted that the introduction of a -CF3 group significantly increased the potency of inhibitors for serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests that similar enhancements could be expected from this compound.
2. CFTR Modulators
Research involving cystic fibrosis transmembrane conductance regulator (CFTR) modulators demonstrated that compounds with structural similarities can act as effective potentiators or inhibitors . The mechanism involves stabilizing the CFTR protein structure, enhancing chloride ion transport.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate?
- Methodology :
- The compound is typically synthesized via carbamate coupling reactions. A primary route involves reacting tert-butyl carbamate with 2-[(2,2,2-trifluoroethyl)amino]ethylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran .
- Alternative methods include reductive amination or nucleophilic substitution, where intermediates are stabilized by the tert-butyl group to prevent premature degradation .
- Key Considerations :
- Reaction yields (60–85%) depend on solvent polarity and temperature control. For example, dichloromethane at 0–25°C minimizes side reactions .
- Use of protecting groups (e.g., Boc) ensures amine functionality remains intact during synthesis .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and trifluoroethyl moiety (δ ~3.5–4.0 ppm for NH-CH-CF) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 313.15) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95%) and detects enantiomeric impurities .
- Data Example :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 1.42 (s, 9H, tert-butyl) | |
| HRMS | m/z 313.15 ([M+H]) |
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what challenges arise?
- Methodology :
- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10) resolves enantiomers. Retention times vary based on trifluoroethyl group stereochemistry .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer, though yields may be lower (~50%) .
- Challenges :
- Low solubility in non-polar solvents complicates large-scale separations.
- Racemization risks under acidic/basic conditions require pH-neutral buffers during purification .
Q. What factors influence the stability of this carbamate in biochemical assays?
- Methodology :
- pH Studies : Stability is tested across pH 2–10. The compound degrades rapidly in acidic conditions (t <1 hr at pH 2) due to Boc group cleavage, but remains stable at pH 7–8 for >24 hrs .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition above 150°C, suggesting storage at ≤−20°C for long-term stability .
- Data Example :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 7.4, 25°C | >90% intact after 24 hrs | |
| pH 2.0, 37°C | Complete degradation in 45 mins |
Q. How does the trifluoroethyl group impact reactivity in nucleophilic substitutions?
- Methodology :
- Comparative Studies : Replace the trifluoroethyl group with ethyl or methyl analogs to assess electronic effects. Fluorine's electron-withdrawing nature increases electrophilicity at the adjacent amine, accelerating reactions with electrophiles (e.g., acyl chlorides) .
- Kinetic Profiling : Pseudo-first-order kinetics under varying temperatures (25–60°C) reveal activation energies (E) ~45 kJ/mol for SN2 reactions .
- Key Insight :
- The CF group enhances solubility in lipid membranes, making the compound useful in cell-penetrating peptide conjugates .
Data Contradictions and Resolution
- Synthesis Yields : reports 66% yield for a related carbamate, while cites 85% for optimized conditions. This discrepancy highlights the role of solvent choice (dichloromethane vs. THF) and reagent purity .
- Stability in Biological Systems : notes rapid degradation at pH 2, whereas suggests stability in neutral buffers. Researchers must tailor storage and assay conditions accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
